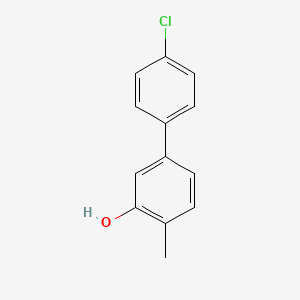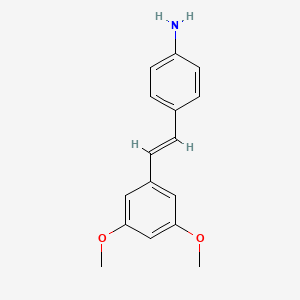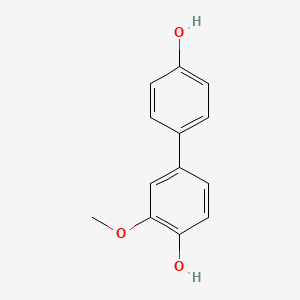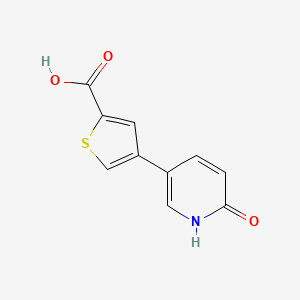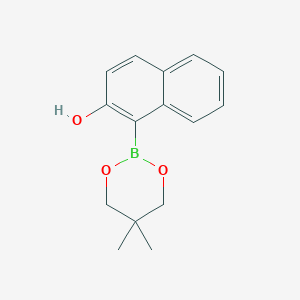
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing organic compound. It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing both oxygen and boron atoms. The compound also features a dichloromethoxyphenyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 3,5-dichloro-4-methoxyphenylboronic acid with trimethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate boronate ester, which then cyclizes to form the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The dichloromethoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. .
Applications De Recherche Scientifique
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its use as a precursor for boron-containing drugs with potential therapeutic applications.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various biomolecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins and nucleic acids, leading to the formation of boronate esters or boron-nitrogen complexes. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane include other boron-containing organic compounds such as:
Phenylboronic acid: Used in organic synthesis and as a sensor for saccharides.
Boron trifluoride etherate: A Lewis acid catalyst used in various chemical reactions.
Boronic esters: Used in Suzuki coupling reactions for the formation of carbon-carbon bonds. What sets this compound apart is its unique dioxaborinane ring structure, which imparts distinct chemical reactivity and stability compared to other boron-containing compounds
Propriétés
IUPAC Name |
2-(3,5-dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-8-7-13(2,3)19-14(18-8)9-5-10(15)12(17-4)11(16)6-9/h5-6,8H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGQYRBOQRARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
